Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-
Overview
Description
“Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-” is a chemical compound that has been studied for its potential applications in scientific research . It is a novel COX-2 inhibitor and is therefore a drug candidate in the treatment of diseases associated with rheumatic inflammation, pain, and fever .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been described in various studies . For example, one study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Molecular Structure Analysis
The molecular structure of “Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-” can be analyzed using various methods . The molecular formula is C16H14N2O4S and the molecular weight is 330.358 .Chemical Reactions Analysis
The chemical reactions involving “Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-” can be complex and varied . For instance, one study showed the reduction of N-hydroxy-sulfonamides (sulfohydroxamic acids) to sulfonamides .Physical and Chemical Properties Analysis
The physical and chemical properties of “Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-” can be determined using various techniques . For example, the density is 1.6±0.1 g/cm3, the boiling point is 744.9±70.0 °C at 760 mmHg, and the vapor pressure is 0.0±2.6 mmHg at 25°C .Scientific Research Applications
Therapeutic Potential and Mechanism Insights
Benzenesulfonamide derivatives have been extensively studied for their therapeutic potential and mechanisms of action across various diseases and conditions. These studies encompass a range of applications from endothelin receptor antagonism, photochemical properties, carbonic anhydrase inhibition, to potential antidiabetic, antimicrobial, and anti-HIV activities.
Endothelin Receptor Antagonism : One notable application involves the development of biphenylsulfonamide endothelin antagonists, with specific focus on mono- and disubstituted analogues demonstrating significant activity against endothelin-A (ETA) receptors. These compounds, including BMS-187308, have shown promise in inhibiting pressor effects induced by endothelin-1 (ET-1) in animal models, highlighting their potential for treating conditions associated with endothelin dysfunction (Murugesan et al., 1998).
Photochemical Decomposition and Environmental Impacts : The photochemical properties of sulfamethoxazole, a related compound, have been examined, revealing its photolability and the formation of various photoproducts. This study provides insights into the environmental fate and potential impacts of these compounds, emphasizing the need for further research on their degradation pathways and effects (Zhou & Moore, 1994).
Carbonic Anhydrase Inhibition for Therapeutic Applications : The inhibition of carbonic anhydrase (CA) isozymes by benzenesulfonamide derivatives has been explored for therapeutic applications, including the treatment of glaucoma, cancer, and neurological disorders. Compounds have been identified with potent inhibitory effects on human CA isozymes II and VII, offering potential as drug candidates for treating conditions related to these enzymes (Altug et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound, also known as N-hydroxy-valdecoxib, is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
N-hydroxy-valdecoxib acts as a COX-2 inhibitor . It binds to the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it prevents the conversion of arachidonic acid into prostaglandins . This leads to a decrease in prostaglandin levels, which in turn reduces inflammation and pain .
Pharmacokinetics
The pharmacokinetics of N-hydroxy-valdecoxib involve its reduction to sulfonamides by the molybdenum-containing enzyme mARC . This enzyme system, consisting of three separate proteins, reduces N-hydroxylated compounds after reconstitution with the electron transport proteins cytochrome b5 and b5 reductase .
Result of Action
The result of N-hydroxy-valdecoxib’s action is a significant reduction in inflammation and pain . Despite having low in vitro COX-2 activity, it shows significant analgesic activity in vivo and a prolonged therapeutic effect .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with the molybdenum-containing enzyme mARC .
Cellular Effects
It is known that this compound is a novel COX-2 inhibitor and is therefore a drug candidate in the treatment of diseases associated with rheumatic inflammation, pain, and fever .
Molecular Mechanism
It is known to be involved in the reduction of N-hydroxy-sulfonamides to sulfonamides
Properties
IUPAC Name |
N-hydroxy-4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-11-15(16(17-22-11)13-5-3-2-4-6-13)12-7-9-14(10-8-12)23(20,21)18-19/h2-10,18-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTHNDYCEKOFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458535 | |
Record name | UNII-6M6L09OU0A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501093-49-8 | |
Record name | Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501093498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-6M6L09OU0A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZENESULFONAMIDE, N-HYDROXY-4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M6L09OU0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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